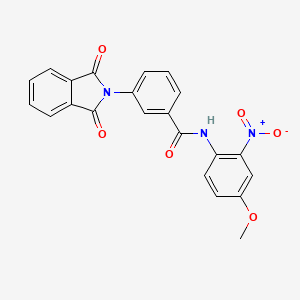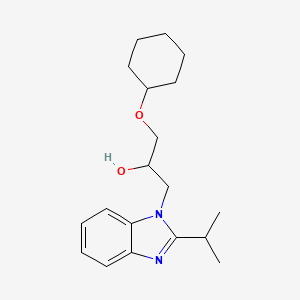![molecular formula C26H22O7 B5189586 ethyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5189586.png)
ethyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate, commonly known as DMOF, is a synthetic compound that belongs to the family of benzofuran carboxylates. It has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
DMOF exerts its pharmacological effects through multiple mechanisms of action. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators. DMOF also induces apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, DMOF has been shown to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects
DMOF has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6. DMOF also inhibits the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. In cancer cells, DMOF induces apoptosis by activating caspase-dependent pathways. DMOF has also been found to scavenge free radicals and protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using DMOF in lab experiments is its potential therapeutic applications. DMOF has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for drug development. Additionally, DMOF has been studied as a fluorescent probe for detecting metal ions.
One limitation of using DMOF in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of DMOF.
未来方向
There are several future directions for the study of DMOF. One potential direction is the development of DMOF as a therapeutic agent for the treatment of Alzheimer's disease. DMOF has been found to have neuroprotective effects and could potentially be used to prevent or slow the progression of the disease.
Another future direction is the study of DMOF as a fluorescent probe for detecting metal ions. This could have potential applications in the field of environmental monitoring and detection of heavy metal contamination.
Finally, more research is needed to fully understand the mechanism of action and potential side effects of DMOF. This could lead to the development of more effective and safer drugs based on DMOF.
合成方法
DMOF is synthesized through a multi-step reaction process. The first step involves the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst to form 2-phenyl-4H-benzofuran-3-carboxylic acid ethyl ester. The second step involves the esterification of the carboxylic acid group with 3,4-dimethoxybenzoyl chloride in the presence of a base catalyst to form ethyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate.
科学研究应用
DMOF has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. DMOF has also been shown to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease. Additionally, DMOF has been studied for its potential use as a fluorescent probe for detecting metal ions.
属性
IUPAC Name |
ethyl 5-(3,4-dimethoxybenzoyl)oxy-2-phenyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c1-4-31-26(28)23-19-15-18(11-13-20(19)33-24(23)16-8-6-5-7-9-16)32-25(27)17-10-12-21(29-2)22(14-17)30-3/h5-15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPYHUGBCVKURD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5189509.png)
![5-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5189525.png)


![1-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5189536.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B5189550.png)
![N-(2-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5189554.png)
![7-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine](/img/structure/B5189575.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5189576.png)
![N-(2-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5189581.png)
![(4-ethylphenyl)[1-[(4-ethylphenyl)amino]-2,2-bis(propylsulfonyl)vinyl]amine](/img/structure/B5189599.png)
